molecular formula C20H21N3O2S2 B11129290 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11129290
M. Wt: 399.5 g/mol
InChI Key: UEKRRXSMLYFCLQ-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and phenylethyl groups. Common reagents used in these reactions include thioamides, ethyl bromoacetate, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
  • 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-oxothiazolidine-5-carboxamide

Uniqueness

Compared to similar compounds, 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2S2/c1-3-25-16-11-9-15(10-12-16)23-18(21)17(27-20(23)26)19(24)22-13(2)14-7-5-4-6-8-14/h4-13H,3,21H2,1-2H3,(H,22,24)

InChI Key

UEKRRXSMLYFCLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC(C)C3=CC=CC=C3)N

Origin of Product

United States

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